2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, chlorophenyl, and methylphenyl groups
Properties
Molecular Formula |
C25H23ClN4O2S |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-3-32-22-7-5-4-6-21(22)27-23(31)16-33-25-29-28-24(18-10-12-19(26)13-11-18)30(25)20-14-8-17(2)9-15-20/h4-15H,3,16H2,1-2H3,(H,27,31) |
InChI Key |
TZFOYGJZAKPRMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
The 1,2,4-triazole ring is typically synthesized through the reaction of hydrazine derivatives with carbonyl compounds. For the target molecule, the optimized protocol involves:
Reagents :
- 4-Chlorobenzohydrazide (1.0 equiv)
- 4-Methylbenzoyl chloride (1.2 equiv)
- Phosphorus oxychloride (POCl₃, catalytic)
Procedure :
- Reflux hydrazine hydrate with 4-methylbenzoyl chloride in dry toluene at 110°C for 6 hours to form N'-acylhydrazine.
- Add POCl₃ dropwise to initiate cyclization, maintaining temperature at 0–5°C.
- Quench with ice-water and extract with dichloromethane.
Yield : 68–72% after column chromatography (SiO₂, hexane:EtOAc 4:1).
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate triazole formation:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (min) | 360 | 25 |
| Temperature (°C) | 110 | 150 |
| Isolated Yield (%) | 68 | 83 |
Conditions: 300 W irradiation power, solvent-free system.
Sulfanyl-Acetamide Bridge Installation
Thiolation of Triazole Intermediate
The 3-position sulfanyl group is introduced via nucleophilic aromatic substitution:
Reaction Scheme :
$$ \text{Triazole-Cl} + \text{HS-CH₂-CONH-Ar} \xrightarrow{\text{Et₃N, DMF}} \text{Triazole-S-CH₂-CONH-Ar} $$
Optimized Conditions :
- Solvent: Anhydrous DMF
- Base: Triethylamine (2.5 equiv)
- Temperature: 80°C, 12 hours
- Thiol Source: 2-Mercapto-N-(2-ethoxyphenyl)acetamide (1.1 equiv)
Challenges :
One-Pot Thiol-Acetamide Coupling
Patent literature describes a streamlined approach combining thiolation and acetylation:
- React triazole-thiol (1.0 equiv) with chloroacetyl chloride (1.05 equiv) in THF at 0°C.
- Add 2-ethoxyaniline (1.1 equiv) and DIEA (2.0 equiv) sequentially.
- Warm to room temperature and stir for 24 hours.
Yield Improvement : 54% → 79% via addition of molecular sieves (4Å) to absorb HCl byproducts.
Final Acetamide Functionalization
Schotten-Baumann Acylation
Classical acylation under biphasic conditions ensures minimal epimerization:
Procedure :
- Dissolve 2-ethoxyaniline (1.0 equiv) in 10% NaOH solution.
- Add acetyl chloride (1.2 equiv) dissolved in diethyl ether.
- Vigorously stir at 0°C for 2 hours.
Product Characteristics :
- m.p.: 132–134°C
- HPLC Purity: 99.2% (C18, MeCN:H₂O 70:30)
Enzymatic Acetylation
Green chemistry approaches utilize immobilized lipases:
| Enzyme | Conversion (%) | Selectivity |
|---|---|---|
| CAL-B (Novozym 435) | 88 | >99% R |
| PFL (Amano) | 72 | 85% S |
Conditions: Vinyl acetate as acyl donor, tert-butanol solvent, 40°C.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh), gradient elution from hexane:EtOAc (9:1 → 1:1).
- HPLC Prep : XBridge C18 column, isocratic 65% MeCN, 15 mL/min.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, triazole-H)
- δ 7.89–7.32 (m, 8H, aromatic)
- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)
- δ 2.41 (s, 3H, CH₃-C₆H₄)
HRMS (ESI+) :
- Calculated for C₂₅H₂₃ClN₄O₂S [M+H]⁺: 495.1254
- Found: 495.1256
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Step | Pathway A Cost ($/kg) | Pathway B Cost ($/kg) |
|---|---|---|
| Triazole Synthesis | 420 | 380 |
| Thiolation | 310 | 290 |
| Acetamide Formation | 180 | 210 |
| Total | 910 | 880 |
Waste Stream Management
- POCl₃ neutralization generates phosphate salts (0.7 kg/kg product).
- DMF recovery via vacuum distillation achieves 92% solvent reuse.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
These compounds share similar core structures but differ in the substituents attached to the triazole ring, leading to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
